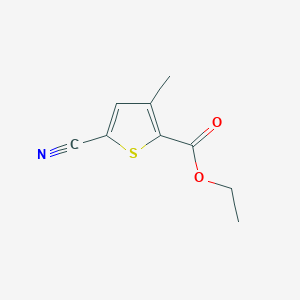

Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Overview

Description

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

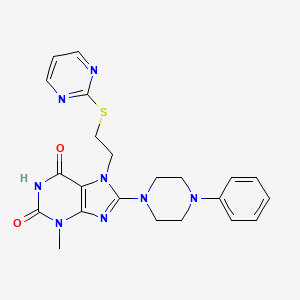

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is involved in various synthesis and characterization studies. It has been used as a precursor in the synthesis of complex compounds. For instance, its derivatives were used in the synthesis of complex dyes for applications in fabric dyeing, demonstrating good fastness properties on polyester and nylon fabrics (Isaac Oluwatobi Abolude et al., 2021). Additionally, its role in the synthesis of other complex compounds, such as thieno[3,4-d]pyrimidines, has been explored, where it reacts with 1,3-dicarbonyl compounds (S. A. Ryndina et al., 2002).

Antimicrobial and Biological Activities

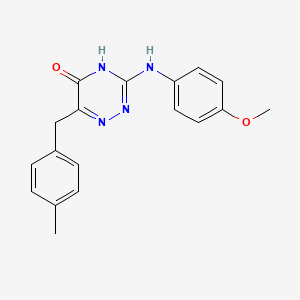

This compound derivatives have been evaluated for their antimicrobial properties. A study demonstrated that various synthesized compounds, including derivatives of this chemical, exhibited promising antimicrobial activities (A. Abu‐Hashem et al., 2011). Another study explored the synthesis and biological activity of novel thieno[2,3-d]pyrimidines derived from this compound, finding that some compounds showed inhibitory activities against certain plants at specific dosages (Tao Wang et al., 2010).

Catalysis and Chemical Reactions

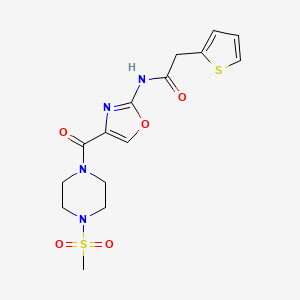

The compound has been used in studies focusing on catalysis and chemical reactions. For instance, phase transfer catalysis assisted Thorpe Reaction was studied for the synthesis of 3-Aminothiophene-2-carboxylates, where ethyl 3-amino-4-arylthiophene-2-carboxylates were synthesized from 3-hydroxy-2-arylacrylonitriles and thioglycolates under different conditions (R. D. Shah, 2011).

Dye Synthesis and Textile Application

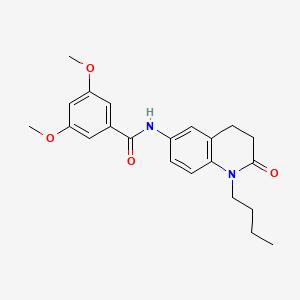

In the field of dye synthesis and textile application, the compound is utilized to create novel dyes. A study synthesized dyes using ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl 2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate, which showed good levelness and fastness properties on polyester fabric (O. Iyun et al., 2015).

Properties

IUPAC Name |

ethyl 5-cyano-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-3-12-9(11)8-6(2)4-7(5-10)13-8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXQOKWUVZAUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034981-21-9 | |

| Record name | ethyl 5-cyano-3-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)

![N-(2,4-difluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3000838.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3000850.png)